Kainic acid monohydrate
Overview
Description
Kainic acid monohydrate is a naturally occurring compound found in certain types of seaweed. It is a potent neuroexcitatory amino acid agonist that primarily activates kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system . This compound is widely used in neuroscience research due to its ability to induce seizures and neurodegeneration, making it a valuable tool for studying epilepsy and neurotoxicity .
Mechanism of Action
Target of Action
Kainic acid monohydrate primarily targets the kainate-class ionotropic glutamate receptors . These receptors play a crucial role in the transmission of glutamate signals across the synapse, which is essential for various cognitive functions.
Mode of Action
This compound acts as an agonist for these receptors . This means it binds to these receptors and activates them, leading to an increase in the transmission of glutamate signals. This increased activity can lead to seizures and neurodegeneration .
Biochemical Pathways
The activation of kainate-class ionotropic glutamate receptors by this compound can lead to a cascade of biochemical reactions. This includes the disruption of mitochondrial function, inducing the release of lactate dehydrogenase (LDH), and reducing 3- (4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) . It also triggers the generation of lipid peroxides, which are key mediators in initiating and regulating inflammation and oxidative stress .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability.
Result of Action
The activation of the kainate-class ionotropic glutamate receptors by this compound can lead to seizures and neurodegeneration . This makes it a useful tool in research for inducing experimental epilepsy in rodents and exploring the mechanisms underlying excitation-induced neuronal apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at +4ºC for dry preservation . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other neurotransmitters and the overall health status of the neurons.
Biochemical Analysis
Biochemical Properties
Kainic acid monohydrate serves as an agonist for kainate-class ionotropic glutamate receptors . It interacts with various enzymes and proteins, including GRIA1, GRIA2, GRIA4, GRIK1, GRIK2, GRIK3, GRIK4, GRIK5, SLC1A1, SLC1A2, and SLC1A3 . The nature of these interactions involves the initiation of seizures and neurodegeneration in live organisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by disrupting mitochondrial function, inducing the release of lactate dehydrogenase (LDH), and reducing 3- (4,5-dimethylthiazole-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) . It also triggers the generation of lipid peroxides, key mediators in initiating and regulating inflammation and oxidative stress .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a direct agonist of the glutamic kainate receptors . Large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons are referred to as an excitotoxic lesion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been described . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kainic acid monohydrate can be synthesized through various methods. One common approach involves the isolation of kainic acid from the red seaweed Digenea simplex, followed by its conversion to the monohydrate form . The synthetic process typically includes steps such as extraction, purification, and crystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from seaweed, followed by chemical synthesis to ensure high purity and consistency. The compound is then lyophilized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Kainic acid monohydrate undergoes several types of chemical reactions, including:
Oxidation: Kainic acid can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in kainic acid.
Substitution: Substitution reactions can occur at different positions on the kainic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
Kainic acid monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed to study the function of kainate receptors and their role in neurotransmission.
Medicine: Utilized in experimental models to investigate the mechanisms of epilepsy, neurodegeneration, and excitotoxicity.
Industry: Applied in the development of pharmaceuticals and as a tool for drug discovery.
Comparison with Similar Compounds
Domoic Acid: Another potent neurotoxin that acts on kainate receptors but has a higher affinity than kainic acid.
Glutamic Acid: A naturally occurring amino acid that serves as the principal excitatory neurotransmitter in the central nervous system.
Quisqualic Acid: An agonist for both kainate and AMPA receptors, used in similar research applications.
Uniqueness of Kainic Acid Monohydrate: this compound is unique due to its high selectivity for kainate receptors and its ability to induce specific neurotoxic effects, making it an invaluable tool for studying the mechanisms of excitotoxicity and neurodegeneration .
Properties
IUPAC Name |
(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNZRJRSYLQHLT-SLGZUKMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206732 | |
Record name | Kainic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58002-62-3 | |
Record name | Kainic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058002623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kainic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAINIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I519JC63XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of kainic acid monohydrate?
A1: The research paper focuses on elucidating the three-dimensional structure of this compound using X-ray crystallography. While the abstract doesn't provide specific details on the molecular formula and weight, it highlights that the study successfully determined the crystal and molecular structure of this compound []. This information is crucial for understanding the compound's interactions at a molecular level and paves the way for further research on its biological activity and potential applications.
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